4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine

Medicinal Chemistry Physicochemical Profiling Intermediate Sourcing

Accelerate your medicinal chemistry program with this pre-functionalized, sterically-defined monobromo-pyridine. Unlike generic 4-bromopyridine, this compound already incorporates the critical C3-cyclopropylmethyl, C5-isopropyl, and C6-methoxy motifs required for CNS and psychiatric disorder lead optimization. The single 4-bromo handle, flanked by significant steric hindrance, is engineered for high-regioselectivity Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly generate atropisomeric biaryl systems. Avoid multi-step synthesis; order now for direct entry into novel chemical space.

Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
Cat. No. B11836799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine
Molecular FormulaC14H20BrNO
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)OC)C(C)C)Br)CC2CC2
InChIInChI=1S/C14H20BrNO/c1-8(2)12-13(15)11(7-10-5-6-10)9(3)16-14(12)17-4/h8,10H,5-7H2,1-4H3
InChIKeyRVMCPUHCTQLNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine: Sourcing and Structural Classification for Pharmaceutical R&D


4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine (CAS 1205514-00-6) is a highly substituted, polyfunctionalized monobromo-pyridine building block. Characterized by a unique combination of a bromine atom, cyclopropylmethyl, isopropyl, methoxy, and methyl substituents on a pyridine core, it is commercially supplied at purities up to 98% for use as a key intermediate in medicinal chemistry and drug discovery . Its structural complexity and multiple functional handles suggest utility in the synthesis of elaborated heterocyclic scaffolds, particularly those found in patent-protected therapeutic candidates targeting psychiatric or neurological disorders, as indicated by related broader patent filings [1].

Why Generic Pyridine Intermediates Cannot Replace 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine


The specific and dense substitution pattern of this compound creates a unique steric and electronic environment that is not easily replicated by simple substitution. The presence of the single bromine atom at the 4-position provides a precise vector for late-stage functionalization, while the 5-isopropyl and 6-methoxy groups impose significant steric hindrance that will profoundly influence regioselectivity in subsequent cross-coupling reactions compared to less hindered analogs . Substituting a generic 4-bromopyridine would forfeit the pre-installed C3-cyclopropylmethyl and C5-isopropyl groups, requiring multiple additional synthetic steps. Similarly, the dibromo analog 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine (CAS 1205515-18-9) presents different reactivity and chemoselectivity challenges due to the presence of a second reactive benzyl bromide site, making the monobromo target compound a more specific reagent for controlled, iterative synthesis .

Quantitative Differentiation of 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine from Key Analogs


Molecular Weight Differentiation from a Dibromo Analog

The target compound is a monobrominated pyridine, which directly impacts its molecular weight and physical properties relative to its closest commercially available dibromo analog. Its lower molecular weight and different halogen count are critical parameters for fragment-based drug design and lead optimization, where a 17% increase in molecular weight can significantly alter pharmacokinetic properties .

Medicinal Chemistry Physicochemical Profiling Intermediate Sourcing

Predicted Lipophilicity Contrast with a Dehalogenated Analog

The predicted partition coefficient (cLogP) is a key determinant of a compound's oral bioavailability and off-target toxicity. The target compound's predicted LogP shows a meaningful difference from a hypothetically de-brominated analog, which would be the direct product of a hydrodebromination reaction, highlighting the impact of the halogen on lipophilicity-driven properties [1].

ADME Prediction LogP Drug-likeness

Purity Specification vs. Common Market Offering

Suppliers list a purity specification of up to 98% for the target compound, which is a key differentiator from the more commonly available 95% grade found for many analogues. This higher purity can be critical for sensitive reactions in a drug discovery setting where impurities can poison catalysts or lead to complex side-product profiles .

Quality Control Procurement Reproducibility

Optimal Deployment Scenarios for 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine


Late-Stage Diversification of CNS Drug Candidates

The compound's dense substitution and single bromine handle make it ideal for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, respectively, onto a pre-formed, complex pyridine scaffold. This is consistent with the compound class's use in synthesizing psychiatric disorder therapeutics, where the cyclopropylmethyl and methoxy groups may occupy specific hydrophobic and hydrogen-bonding pockets [1].

Structure-Activity Relationship (SAR) Exploration of Hindered Biaryls

The presence of both the 5-isopropyl and 6-methoxy groups creates a sterically congested environment around the 4-bromo reaction center. This makes it a valuable probe to study steric effects on cross-coupling yields and regioselectivity, enabling the synthesis of atropisomeric or highly twisted biaryl systems that are difficult to access with less hindered analogs [2].

Calcium Channel Blocker Scaffold Synthesis

Cyclopropyl-substituted pyridines are a known core structure in calcium channel blocker patents. This specific intermediate provides a direct entry point into this therapeutic space, offering a pre-functionalized template for generating novel analogs with modified pharmacokinetic profiles, leveraging its higher molecular weight and lipophilicity compared to simpler starting materials [3].

Quote Request

Request a Quote for 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.